トリプトニウム塩

概要

説明

Quaternary ammonium compounds, referred to as QACs, are cationic substances with a structure on the edge of organic and inorganic chemistry and unique physicochemical properties . They are used in a wide range of applications including as antimicrobials, fabric softeners, and hair conditioners .

Synthesis Analysis

Quaternary ammonium compounds are prepared by the alkylation of tertiary amines. Industrial production of commodity quat salts usually involves hydrogenation of fatty nitriles, which can generate primary or secondary amines. These amines are then treated with methyl chloride .

Molecular Structure Analysis

QACs possess completely different electron distribution. The nitrogen atom in alkylamines is negatively charged, whereas it becomes positive in tetraethylammonium ion .

Chemical Reactions Analysis

Quaternary ammonium cations are unreactive toward even strong electrophiles, oxidants, and acids. They also are stable toward most nucleophiles .

Physical And Chemical Properties Analysis

Compared to the ammonium cation, QACs are generally much bulkier. Four alkyl/aryl substituents in QACs also account for significant separation of R4N+ from its counter anion, especially in solution .

科学的研究の応用

水処理

トリプトニウム塩ポリマーは、水への溶解性が高い、カチオン性調整が可能、無毒であるため、水処理に非常に効果的です。 凝集と凝固の過程を促進することで汚染物質を除去し、清潔な水供給の維持に役立ちます .

日用品化学品

トリプトニウム塩は、日用品化学品の製造において抗菌剤および界面活性剤として使用されます。 微生物細胞膜を破壊する能力により、消毒剤や殺菌剤として価値があり、衛生と公衆衛生に貢献します .

石油開発

石油産業では、トリプトニウム塩を腐食防止特性を生かして、掘削泥水の添加剤として使用しています。 掘削プロセスを安定化させ、機器の腐食を防ぐことで、安全で効率的な石油採掘に役立ちます .

製紙

製紙では、これらの塩は紙の強度と品質を向上させるために使用されます。 湿潤強度剤として作用し、特に湿った状態でも耐えられる必要がある紙製品の耐久性を高めます .

繊維印刷と染色

トリプトニウム塩は、繊維産業において柔軟剤および帯電防止剤として役割を果たします。 繊維表面を改質し、より柔らかな肌触りを実現し、静電気の発生を抑えることで、繊維製品の快適性と使いやすさを向上させます .

バイオテクノロジーと医療

これらの塩は、バイオテクノロジーや医療、特に生物活性化合物の合成に用いられます。 新規な植物成長調整剤を作成するために使用でき、農業用途における有効性を維持しながら物理化学的特性を改善できます .

作用機序

Target of Action

Tpt ammonium salt, as a type of quaternary ammonium salt (QAS), primarily targets microbial cells . The primary targets are the cell walls and membranes of bacteria and fungi . QASs are known for their broad-spectrum antibacterial activity .

Mode of Action

The mode of action of Tpt ammonium salt involves its interaction with the cellular membrane of microorganisms . QASs are adsorbed onto and penetrate the cell wall of bacteria . Afterward, reactions with lipids or proteins of the cell membrane occur, resulting in the disorganization of structures and leakage of low molecular weight components .

Biochemical Pathways

The biochemical pathways affected by Tpt ammonium salt are related to the transport of ammonium across membranes . High-affinity ammonium transporters (AMTs) are responsible for ammonium uptake and transport . The overexpression of certain AMTs can enhance plant growth and increase plant susceptibility to toxic methylammonium .

Result of Action

The result of the action of Tpt ammonium salt is the inhibition of microbial growth . The antibacterial efficiency of QASs can be increased with the chain length increase from 3 to 16 . The antibacterial activity of individual/non-NO releasing and dual-action/NO-releasing quaternary ammonium modified poly(amidoamine) dendrimers were assessed against Gram-negative P. aeruginosa and Gram-positive S. aureus .

Action Environment

The action environment can influence the compound’s action, efficacy, and stability. For instance, the antibacterial performance of QASs decreases in the presence of chloride ions and humic acid . Furthermore, the microbiocidal efficacy of QASs is stronger at lower pH .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

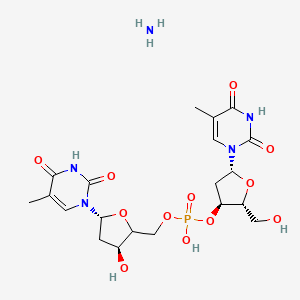

azane;[(3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl [(2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N4O12P.H3N/c1-9-5-23(19(29)21-17(9)27)15-3-11(26)14(35-15)8-33-37(31,32)36-12-4-16(34-13(12)7-25)24-6-10(2)18(28)22-20(24)30;/h5-6,11-16,25-26H,3-4,7-8H2,1-2H3,(H,31,32)(H,21,27,29)(H,22,28,30);1H3/t11-,12-,13+,14?,15+,16+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUUIEHHWVRHMDA-HOXVELFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OC3CC(OC3CO)N4C=C(C(=O)NC4=O)C)O.N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)OP(=O)(O)OCC3[C@H](C[C@@H](O3)N4C=C(C(=O)NC4=O)C)O.N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N5O12P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

563.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 9-(2-ethoxy-2-oxoethyl)-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B1408500.png)

![6-Tosyl-1-oxa-6-azaspiro[3.3]heptan-3-one](/img/structure/B1408502.png)

![5-butyl-4-((1E,3E,5E)-5-(5-butyl-8-methyl-7,8-dihydrobenzo[cd]furo[2,3-f]indol-4(5H)-ylidene)penta-1,3-dien-1-yl)-8-methyl-7,8-dihydrobenzo[cd]furo[2,3-f]indol-5-ium tetrafluoroborate](/img/structure/B1408503.png)

![1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1E)-2-(2-thienyl)ethenyl]-](/img/structure/B1408506.png)

![Spiro[2.5]oct-4-ylamine hydrochloride](/img/structure/B1408508.png)